molecular formula C15H19NO4 B8259167 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid

Cat. No.: B8259167
M. Wt: 277.31 g/mol
InChI Key: QSIPGLZFFVXQGF-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid is a bicyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a phenyl group and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the nitrogen atom, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry as a building block for drug development, particularly in peptide synthesis and protease inhibitor design. Its structural rigidity and functional groups make it amenable to diverse chemical modifications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-9-15(10-16,12(17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIPGLZFFVXQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via Cycloaddition

The azetidine core is often constructed using [2+2] cycloaddition reactions. For example, 3-hydroxy-3-phenylazetidine-1-carboxylic acid tert-butyl ester (a precursor) is synthesized by reacting N-Boc-3-azetidinone with bromobenzene under cryogenic conditions.

  • Reagents : Bromobenzene, n-butyllithium, THF.

  • Conditions : −78°C, inert atmosphere, 1 h stirring followed by warming to 20°C.

  • Yield : 94% after column chromatography.

Di-tert-butyl Dicarbonate-Mediated Protection

Azetidine nitrogen protection is achieved using di-tert-butyl dicarbonate (Boc₂O). In a patented method:

  • Steps :

    • React 3,3-dimethoxyazetidine with Boc₂O in methylene chloride.

    • Add triethylamine at 10–40°C for 3–4 h.

  • Yield : 91% for 1-(tert-butoxycarbonyl)-3,3-dimethoxyazetidine.

  • Purification : Concentrate and wash with hexane.

Oxidation and Functionalization

Hydroxylation and Carboxylic Acid Formation

The hydroxyl group at C3 is oxidized to a ketone, followed by carboxylation. A two-step protocol from CN111362852A involves:

  • Oxidation : Treat 1-Boc-3,3-dimethoxyazetidine with 10% aqueous citric acid in ethyl acetate at 20–40°C.

  • Crystallization : Dissolve in hexane at 40–50°C, cool to 5–10°C for crystallization.

  • Yield : 85.4% for 1-Boc-3-azetidinone.

Grignard Addition to Introduce Phenyl Groups

Phenyl groups are introduced via Grignard reagents. For instance:

  • Reagents : Phenylmagnesium bromide, N-Boc-3-azetidinone.

  • Conditions : Dry THF, −78°C, 2 h reaction.

  • Workup : Quench with NH₄Cl, extract with diethyl ether.

  • Yield : 70–80%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, as demonstrated in β-lactam syntheses:

  • Conditions : 200°C, 1 h in chlorobenzene.

  • Advantages : Reduced reaction time (1 h vs. 15 h conventional).

  • Application : Adaptable for azetidine derivatives by modifying nucleophiles.

Solid-Phase Synthesis for High-Throughput Screening

Azetidine intermediates are tethered to polystyrene beads for rapid diversification:

  • Steps :

    • Attach azetidine core via carboxylic acid linker.

    • Perform Suzuki couplings or urea formations on resin.

  • Yield : 60–75% after cleavage.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Limitations
CycloadditionBromobenzene, n-BuLi−78°C, THF94%Cryogenic conditions required
Boc ProtectionBoc₂O, triethylamine10–40°C, CH₂Cl₂91%Uses DCM (environmental risk)
OxidationCitric acid, hexane20–40°C, ethyl acetate85.4%Multi-step crystallization
MicrowaveDiazotetramic acid200°C, PhCl83%Specialized equipment needed

Challenges and Optimizations

Impurity Control

Traditional oxidation methods using DMSO or dioxane generate impurities, reducing yields. The CN111362852A patent addresses this via hexane crystallization, achieving >85% purity.

Solvent Sustainability

While DCM and THF are common, recent efforts prioritize ethyl acetate and water mixtures. For example, the synthesis of cabazitaxel intermediates uses acetonitrile/water systems.

Scalability

Large-scale production favors Boc protection due to commercial availability of Boc₂O. In contrast, Grignard reactions are limited by moisture sensitivity .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be cleaved under acidic conditions to release the free amine . This process is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Ring Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid (Target) Azetidine Phenyl C₁₃H₁₇NO₄ ~263.29 (estimated) Potential π-π interactions in drug targets; hydrophobic character
1-(tert-Butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid Azetidine CF₃S- C₁₀H₁₄F₃NO₄S ~317.28 Enhanced lipophilicity; electron-withdrawing effects improve metabolic stability
1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid Azetidine Cyano (CN) C₁₀H₁₄N₂O₄ 226.23 Polar substituent; precursor for carboxylic acid via hydrolysis
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid Azetidine Methyl C₁₀H₁₇NO₄ 215.25 Compact substituent; reduced steric hindrance for reactions
1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid Azetidine 2-oxopropyl C₁₂H₁₉NO₅ 257.28 Ketone functionality enables further conjugation (e.g., hydrazine coupling)
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid Piperidine Fluorine C₁₁H₁₈FNO₄ 247.26 Six-membered ring; fluorine enhances electronegativity and bioavailability

Structural and Electronic Effects

  • Substituent Impact: Phenyl Group: Introduces hydrophobicity and enables π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors . Trifluoromethylthio (CF₃S-): Combines lipophilicity with strong electron-withdrawing effects, improving resistance to oxidative metabolism . Cyano (CN): Increases polarity and serves as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acid) . Methyl: Minimizes steric bulk, facilitating reactions at the carboxylic acid or Boc group .

Biological Activity

1-(tert-Butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid (Boc-phenylazetidine) is a compound characterized by its tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in the protection of amines during various chemical reactions. Its unique structure, which includes an azetidine ring and a phenyl group, positions it as a significant intermediate in pharmaceutical and agrochemical synthesis.

The molecular formula of Boc-phenylazetidine is C15H19NO4C_{15}H_{19}NO_4, with a molecular weight of approximately 291.34 g/mol. The compound features a Boc group that is commonly used to protect amine functionalities in chemical reactions. The synthesis typically involves the reaction of 3-phenylazetidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

The biological activity of Boc-phenylazetidine primarily revolves around its ability to protect and deprotect amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be cleaved under acidic conditions to release the free amine. This property is essential in synthesizing peptide-based drugs and studying enzyme mechanisms and protein interactions .

Biological Applications

Boc-phenylazetidine has various applications in biological research and pharmaceutical development:

1. Drug Development:

  • It serves as a building block for synthesizing peptide-based drugs, where the Boc group protects amine functionalities during peptide bond formation.
  • The compound's structure allows for modifications that can enhance biological activity or selectivity .

2. Enzyme Mechanisms:

  • Researchers utilize Boc-phenylazetidine to study enzyme mechanisms where selective protection of amines is crucial for understanding catalytic processes .

3. Agrochemical Synthesis:

  • The compound plays a role in developing agrochemicals, acting as an intermediate in synthesizing biologically active molecules .

Case Studies and Research Findings

Recent studies have highlighted the significance of Boc-protected compounds in various fields:

Study 1: Polymorphism Investigation
A study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid revealed polymorphic transitions due to grinding processes, affecting the compound's stability and biological activity. This research emphasized the importance of understanding polymorphic forms for optimizing drug formulations .

Study 2: Synthesis of Novel Compounds
Research demonstrated that Boc-phenylazetidine could be modified to create novel compounds with enhanced biological properties. These derivatives showed improved interactions with target proteins, suggesting potential therapeutic applications .

Comparative Analysis

The following table compares Boc-phenylazetidine with other similar compounds:

Compound NameStructureApplicationsKey Features
Boc-Azetidine Boc-Azetidine StructureDrug synthesisProtects amines during reactions
Boc-Amino Acids Boc-Amino Acids StructurePeptide synthesisWidely used for amine protection
Boc-Cyclopropane Boc-Cyclopropane StructureOrganic synthesisSimilar protective properties

Q & A

Q. What are the standard synthetic routes for 1-(tert-butoxycarbonyl)-3-phenylazetidine-3-carboxylic acid, and how can yield and purity be optimized?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Ring functionalization : Introducing the phenyl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., Pd-catalyzed Suzuki-Miyaura coupling for aryl groups) .
  • Boc protection : Reacting the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect the amine group .
  • Carboxylic acid formation : Oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or CrO₃ under controlled acidic conditions . Optimization involves adjusting reaction temperature (e.g., 0–25°C for Boc protection to avoid side reactions), solvent polarity (e.g., THF for solubility), and catalyst loading. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring geometry, Boc group integrity, and phenyl substitution patterns. For example, the tert-butyl protons in Boc appear as a singlet at ~1.4 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and detects diastereomers or byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₇H₂₂NO₄) . Discrepancies in stereochemistry (e.g., cis/trans isomers) are resolved using 2D NMR (COSY, NOESY) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl vs. fluorophenyl substituents) influence the compound’s reactivity and biological activity?

  • Electronic effects : The electron-withdrawing fluoro group (in analogs like 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid) increases electrophilicity, enhancing reactivity in nucleophilic acyl substitution. In contrast, the phenyl group provides steric bulk, potentially hindering enzyme binding .
  • Biological activity : Fluoro-substituted analogs show higher binding affinity to metabolic enzymes (e.g., cytochrome P450) due to improved electronegativity and hydrogen-bonding capacity. Comparative studies require enzyme inhibition assays (IC₅₀ measurements) and molecular docking simulations .

Q. What strategies address contradictions in reported bioactivity data for structurally similar azetidine derivatives?

Contradictions often arise from:

  • Solubility differences : The tert-Boc group improves solubility in organic solvents but reduces aqueous compatibility, affecting in vitro assay results. Use standardized DMSO stock solutions with <0.1% water content .
  • Stereochemical variability : Enantiomers (e.g., (3S,4R) vs. (3R,4S) configurations) exhibit divergent pharmacodynamics. Chiral HPLC or enzymatic resolution ensures stereochemical homogeneity before testing .
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., Tween-20) can alter binding kinetics. Normalize data using internal controls like known enzyme inhibitors .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Quantum mechanics (QM) : Calculate Fukui indices to predict reactive sites for functionalization (e.g., adding trifluoromethyl groups to enhance metabolic stability) .
  • Molecular dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to optimize substituent positioning. For example, phenyl groups may occupy hydrophobic pockets, while carboxylic acids form salt bridges with lysine residues .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and permeability (e.g., Blood-Brain Barrier penetration) to prioritize candidates with favorable pharmacokinetics .

Q. What role does the tert-butoxycarbonyl (Boc) group play in synthetic and purification workflows?

  • Protection : The Boc group shields the azetidine nitrogen during subsequent reactions (e.g., carboxylic acid activation), preventing unwanted side reactions .
  • Purification : Boc enhances crystallinity, facilitating isolation via recrystallization (e.g., using ethyl acetate/hexane). Deprotection with TFA in dichloromethane yields the free amine for further derivatization .

Q. How are structural analogs used to probe structure-activity relationships (SAR) in drug discovery?

  • Analog libraries : Synthesize derivatives with varied substituents (e.g., cyano, hydroxy, or trifluoromethyl groups) and compare bioactivity. For example, 1-(tert-butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid may exhibit enhanced enzyme inhibition due to the cyano group’s electron-deficient nature .
  • Similarity indices : Use Tanimoto coefficients to quantify structural overlap with active compounds (e.g., N-Boc-azetidine-3-carboxylic acid has a 0.84 similarity index to the target compound) .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with databases (e.g., SciFinder) to confirm assignments .
  • Reaction scaling : Pilot small-scale reactions (0.1 mmol) before scaling up to avoid exothermic hazards .
  • Ethical compliance : Adhere to institutional guidelines for handling corrosive reagents (e.g., TFA) and toxic catalysts (e.g., Pd) .

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